Propyl carbamimidothioate
Overview
Description
Propyl carbamimidothioate is an organic compound with the molecular formula C4H10N2S It is a derivative of carbamimidothioate, where the propyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . This method is efficient and does not require a catalyst, making it environmentally friendly and cost-effective.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Propyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, cyanide ions) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Propyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl carbamimidothioate involves its interaction with molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific target and pathway involved. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamimidothioate: Similar structure but with a methyl group instead of a propyl group.
Ethyl carbamimidothioate: Similar structure but with an ethyl group instead of a propyl group.
Butyl carbamimidothioate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl carbamimidothioate is unique due to its specific propyl group, which may confer different chemical and biological properties compared to its methyl, ethyl, and butyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
propyl carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-2-3-7-4(5)6/h2-3H2,1H3,(H3,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHAGQZCIAFTOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312139 | |
Record name | Propyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-21-2 | |
Record name | Propyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2986-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.